Cyclanoline

Descripción general

Descripción

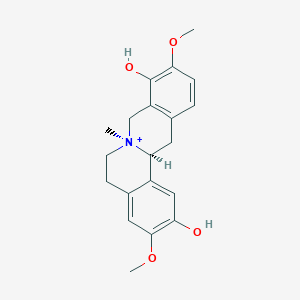

Cyclanoline is a naturally occurring alkaloid isolated from the tuber of Stephania venosa . It is known for its acetylcholinesterase inhibitory properties, making it a compound of interest in the field of neuropharmacology . This compound has a molecular formula of C20H23NO4 and a molar mass of 341.406 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclanoline can be synthesized through the N-methylation of (S)-scoulerine . The process involves the use of methylating agents under controlled conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, this compound is typically extracted from the roots of Stephania tetrandra using various chromatographic methods . The extraction process involves the use of ethanol as a solvent, followed by high-performance liquid chromatography to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: Cyclanoline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Aplicaciones Científicas De Investigación

Anticancer Applications

Cyclanoline has shown promise in overcoming drug resistance in cancer therapy, particularly in bladder cancer. A study demonstrated that this compound effectively reversed cisplatin resistance by inhibiting the JAK2/STAT3 signaling pathway. This mechanism is crucial as it allows for enhanced efficacy of cisplatin, a common chemotherapeutic agent used against various cancers .

Case Study: Bladder Cancer

- Objective: Investigate this compound's ability to reverse cisplatin resistance.

- Findings: this compound inhibited the JAK2/STAT3 pathway, leading to increased sensitivity to cisplatin in bladder cancer cells.

- Implications: Suggests potential use of this compound as an adjuvant therapy in bladder cancer treatment.

Neuroprotective Properties

This compound exhibits acetylcholinesterase (AChE) inhibitory activity, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound binds to AChE and butyrylcholinesterase (BChE), demonstrating noncompetitive inhibition and suggesting its role in enhancing cholinergic function .

Case Study: Alzheimer's Disease

- Objective: Evaluate the AChE inhibitory properties of this compound.

- Results: this compound showed weak inhibition of AChE with an IC50 value of 105.6 μM and BChE with an IC50 value of 246.65 μM.

- Conclusion: this compound may contribute to therapeutic strategies for Alzheimer's by enhancing acetylcholine levels through enzyme inhibition.

Cardiovascular Applications

The potential cardiovascular benefits of this compound are being explored due to its effects on various pathways involved in vascular health. Its ability to modulate inflammatory responses may have implications for conditions like atherosclerosis and restenosis following angioplasty .

Research Insights

- This compound's antimitotic properties suggest it could be beneficial in preventing abnormal cell proliferation associated with cardiovascular diseases.

- Further studies are needed to elucidate its specific mechanisms and therapeutic windows.

Analytical Applications

This compound is also utilized in analytical chemistry as a model compound for studying alkaloid chemistry and reaction mechanisms. It serves as a reference substance in chromatographic techniques, aiding in the development of methods for isolating and quantifying alkaloids from plant sources .

Data Summary

| Application Area | Mechanism/Effect | Key Findings/IC50 Values |

|---|---|---|

| Cancer Treatment | Reverses cisplatin resistance | Inhibits JAK2/STAT3 pathway |

| Neuroprotection | AChE and BChE inhibition | AChE IC50: 105.6 μM; BChE IC50: 246.65 μM |

| Cardiovascular Health | Modulates inflammatory responses | Potential benefits in atherosclerosis |

| Analytical Chemistry | Model compound for alkaloid studies | Reference for chromatography |

Mecanismo De Acción

Cyclanoline exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparación Con Compuestos Similares

Fangchinoline: Another alkaloid from Stephania tetrandra with similar acetylcholinesterase inhibitory properties.

Tetrandrine: An alkaloid with different pharmacological properties, primarily known for its anti-inflammatory and anti-tumor effects.

Comparison: Cyclanoline is unique in its specific binding to multiple sites on acetylcholinesterase, including the peripheral anionic site, anionic site, and catalytic site . This multi-site binding contributes to its potent inhibitory effects compared to other similar compounds like fangchinoline and tetrandrine .

Actividad Biológica

Cyclanoline, a bisbenzylisoquinoline (BBIQ) alkaloid, has garnered attention for its diverse biological activities, particularly in the context of antimalarial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from natural sources, primarily from plants like T. subcordata. Its chemical structure allows it to interact with various biological targets, which contributes to its pharmacological effects.

In Vitro Studies

This compound has been shown to exhibit significant antiplasmodial activity against Plasmodium falciparum, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. A comparative study highlighted that this compound and its semisynthetic analogs possess varying degrees of potency against different strains of the malaria parasite. For instance, semisynthetic derivatives demonstrated improved selectivity and potency compared to this compound itself .

In Vivo Efficacy

In murine models infected with Plasmodium berghei, this compound was administered at doses of 25 mg/kg and 50 mg/kg, resulting in a significant reduction in parasitemia and an increase in mean survival times (MST) compared to control groups. The MST for treated mice was extended to 21 days and 25 days for the respective doses, while the control group had an MST of only 12 days .

Table 1: Efficacy of this compound in Murine Models

| Treatment Dose (mg/kg) | Parasitemia Reduction (%) | Mean Survival Time (days) |

|---|---|---|

| Control | N/A | 12 |

| 25 | Significant | 21 |

| 50 | Significant | 25 |

Metabolism and Pharmacokinetics

The metabolic pathways of this compound have been studied using high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (HPLC-ESI-MS/MS). Twelve novel metabolites were identified following intragastric administration in rats. Key metabolic processes included hydroxylation, dehydrogenation, and demethylation, which are critical for understanding this compound's pharmacokinetics and optimizing its therapeutic potential .

Other Biological Activities

Beyond its antimalarial properties, this compound has been investigated for additional biological activities:

- Antioxidant Activity : this compound exhibits protective effects against oxidative stress in red blood cells, suggesting potential applications in treating oxidative stress-related conditions .

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic profile .

- Antiproliferative Effects : Some studies have suggested that this compound can inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate these effects fully .

Case Studies

One notable case study involved the administration of this compound in a controlled setting where its effects on T. vaginalis were examined. The results indicated that this compound could enhance the susceptibility of this parasite to host immune responses by inhibiting key enzymes involved in its survival .

Propiedades

IUPAC Name |

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLWVKCEYSPQHL-KKSFZXQISA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171789 | |

| Record name | Cyclanoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18556-27-9 | |

| Record name | Cyclanoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18556-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclanoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018556279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclanoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLANOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QC59KBD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.